molecular formula C18H26N4O4 B8127264 N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate

Cat. No.: B8127264
M. Wt: 362.4 g/mol
InChI Key: MJDKZDXBLFLGOM-UHFFFAOYSA-N
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Description

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate is a chemical compound with the molecular formula C8H12N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate typically involves the reaction of pyridine derivatives with methylating agents. One common method is the alkylation of 4-pyridylmethanamine with methyl iodide under basic conditions to yield N-Methyl-1-(pyridin-4-yl)methanamine. This intermediate can then be reacted with oxalic acid to form the hemioxalate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process would include rigorous purification steps such as recrystallization and chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(pyridin-3-yl)ethanamine
  • N-Methyl-1-(pyridin-2-yl)ethanamine
  • N-Methyl-1-(pyridin-4-yl)methanamine

Uniqueness

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

N-methyl-1-pyridin-4-ylethanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12N2.C2H2O4/c2*1-7(9-2)8-3-5-10-6-4-8;3-1(4)2(5)6/h2*3-7,9H,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDKZDXBLFLGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC.CC(C1=CC=NC=C1)NC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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